Trandolapril Benzyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

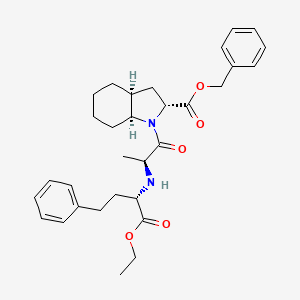

Trandolapril Benzyl Ester is a chemical compound derived from Trandolapril, an angiotensin-converting enzyme inhibitor. It is primarily used in the synthesis of Trandolapril, which is a medication for treating hypertension and congestive heart failure. The benzyl ester form is an intermediate in the synthesis process, facilitating the production of the active drug.

Applications De Recherche Scientifique

Trandolapril Benzyl Ester is used extensively in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of Trandolapril and other related compounds.

Biology: Studying the effects of angiotensin-converting enzyme inhibitors on biological systems.

Medicine: Researching new therapeutic agents for hypertension and heart failure.

Industry: Production of Trandolapril and related pharmaceuticals

Mécanisme D'action

Safety and Hazards

When pregnancy is detected, discontinue trandolapril as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus . It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling Trandolapril .

Orientations Futures

There are ongoing efforts to improve the synthesis process of Trandolapril. For instance, an improved process for the preparation of highly pure Trandolapril has been proposed . Additionally, there is increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance .

Analyse Biochimique

Biochemical Properties

Trandolapril Benzyl Ester is a prodrug of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .

Cellular Effects

This compound, through its active metabolite trandolaprilat, influences cell function by regulating blood pressure and being a key component of the renin-angiotensin-aldosterone system (RAAS) .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to trandolaprilat, which inhibits ACE . This inhibition prevents the conversion of ATI to ATII, thereby exerting its effects at the molecular level .

Metabolic Pathways

This compound is involved in the RAAS metabolic pathway . It interacts with ACE, an enzyme that plays a crucial role in this pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Trandolapril Benzyl Ester involves several steps:

Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salts is crystallized using selected solvents to achieve high purity.

Optical Resolution: The racemic mixture is resolved using (-)-dibenzoyl-L-tartaric acid monohydrate in appropriate solvents and temperatures.

Reaction: The resolved benzyl ester is reacted with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-(S)-alanine N-carboxy anhydride in dichloromethane to form this compound.

Crystallization: The crude product is crystallized from suitable solvents to obtain the final compound

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and solvent selection .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to form Trandolapril, the active drug.

Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.

Substitution: Utilizes various nucleophiles or electrophiles under controlled conditions.

Major Products:

Comparaison Avec Des Composés Similaires

- Ramipril Benzyl Ester

- Enalapril Benzyl Ester

- Lisinopril Benzyl Ester

Comparison: Trandolapril Benzyl Ester is unique due to its specific structure and the resulting pharmacokinetic properties of Trandolapril. Compared to similar compounds, it has a longer half-life and a distinct metabolic pathway, making it a valuable intermediate in the synthesis of Trandolapril .

Propriétés

IUPAC Name |

benzyl (2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25-,26-,27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPPNGEPNCIGO-CPFCZLQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)

![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)